molecular formula C9H11Cl B073555 4-Ethylbenzyl chloride CAS No. 1467-05-6

4-Ethylbenzyl chloride

Cat. No. B073555
CAS RN: 1467-05-6
M. Wt: 154.63 g/mol
InChI Key: DUBCVXSYZVTCOC-UHFFFAOYSA-N
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Description

4-Ethylbenzyl chloride is a chemical compound studied for various synthetic and analytical applications in organic chemistry. While there is limited direct information on 4-Ethylbenzyl chloride, related compounds, such as 4-methylbenzylidene derivatives and α-ethylbenzyl chloride polymers, have been extensively researched for their synthesis methods, molecular structures, and potential applications in materials science and organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 4-Ethylbenzyl chloride often involves catalytic reactions and specific conditions to achieve desired structures and functionalities. For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized through Knoevenagel condensation, demonstrating the applicability of this method in producing compounds with specific substituents on the benzyl ring (Kariyappa et al., 2016). Similarly, α-ethylbenzyl chloride was polymerized using AlCl3 as a catalyst, highlighting a method to produce polymeric materials from ethylbenzyl chloride derivatives (Skura & Lenz, 1980).

Molecular Structure Analysis

The molecular and crystal structures of related compounds are characterized using X-ray diffraction and NMR spectroscopy, providing insights into their geometric configurations and electronic structures. For instance, the crystal structure of N-(4-n-butyloxybenzylidene)-4′-ethylaniline was determined, revealing information about the spatial arrangement of substituents which can be analogously important for understanding the structure of 4-Ethylbenzyl chloride derivatives (Thyen, Heineman, & Zugenmaier, 1994).

Chemical Reactions and Properties

Research on similar compounds has explored their reactivity, highlighting the potential chemical reactions 4-Ethylbenzyl chloride might undergo. Elimination reactions to form stilbene derivatives from α-phenyl- and α-(4-nitrobenzyl)-substituted 4-nitrobenzyl chloride demonstrate the type of chemical transformations that can be relevant for functionalizing benzyl chloride derivatives (Tewfik, Fouad, & Farrell, 1975).

Scientific Research Applications

Use in the Production of Quaternary Ammonium Compounds

  • Application Summary : 4-Ethylbenzyl chloride is used as an intermediate in the production of N,N’-alkyldimethylethylbenzylchloride, an active ingredient for a series of registered quaternary ammonium compound (Quats) formulations .
  • Results or Outcomes : The resulting Quats are used in a wide variety of institutional and industrial cleaning applications, water treatment, gas/oil drilling muds and packer fluids, gas/oil recovery injection water systems and wood preservation products . They function as Algaecides, Antimicrobials, Deodorizers, Disinfectants, Fungicides, Preservatives and Sanitizers .

Use in the Flavor and Fragrance Industry

  • Application Summary : 4-Ethylbenzyl chloride is used in the synthesis of Florazone (4-Ethyl-a,a-dimethylbenzenepropanal), which is used in the flavor and fragrance industry .
  • Results or Outcomes : Florazone is applied in the flavor and fragrance industry to design ozone and aquatic as well as floral (lily) notes .

Safety And Hazards

4-Ethylbenzyl Chloride may irritate skin, eyes, and mucous membranes . It may be toxic by ingestion . It causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing cancer .

Future Directions

4-Ethylbenzyl Chloride is used for R&D purposes and not for medicinal, household, or other uses . It is used to make other chemicals . It is also used for oxidative degeneration of fragrant aldehydes in antiperspirant matrix leading to autoxidation and chlorinated products .

properties

IUPAC Name

1-(chloromethyl)-4-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBCVXSYZVTCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061711
Record name 4-Ethylbenzyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylbenzyl chloride

CAS RN

1467-05-6
Record name 4-Ethylbenzyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1467-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(chloromethyl)-4-ethyl-
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Record name Benzene, 1-(chloromethyl)-4-ethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Ethylbenzyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethylbenzyl Chloride (contains ca. 30% 2-form)
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